Glycidyl acetate, (S)-
Description
Significance as a Chiral Synthon in Organic Chemistry
Chirality, or the "handedness" of a molecule, is a critical aspect of biological activity. jocpr.com Often, only one enantiomer (a non-superimposable mirror image) of a chiral molecule will exhibit the desired therapeutic effect, while the other may be inactive or even harmful. jocpr.com (S)-Glycidyl acetate (B1210297) is a prominent example of a chiral synthon, a molecule that can be used to introduce a specific stereocenter into a larger, more complex molecule. nih.gov
Its utility as a chiral synthon is rooted in the stereospecificity of its reactions. The epoxide ring can be opened by various nucleophiles, and the stereochemistry of the starting (S)-glycidyl acetate dictates the stereochemistry of the resulting product. This control over the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals and other biologically active compounds. jocpr.com For instance, the synthesis of enantiomerically pure β-blockers, a class of drugs used to manage cardiovascular diseases, often relies on chiral synthons like (S)-glycidyl acetate to ensure the formation of the active (S)-enantiomer. jocpr.comresearchgate.netresearchgate.net
Role as a Versatile Intermediate in Chemical Transformations
The versatility of (S)-glycidyl acetate as an intermediate stems from the reactivity of its epoxide ring. solubilityofthings.com This strained ring readily undergoes nucleophilic attack, leading to a variety of functionalized products. solubilityofthings.com This reactivity allows it to be a precursor in the synthesis of a wide range of materials. lookchem.com
Key transformations involving (S)-glycidyl acetate include:
Ring-opening reactions: Nucleophiles such as amines, alcohols, and thiols can open the epoxide ring to form β-substituted alcohols. This is a fundamental reaction in the synthesis of many pharmaceuticals and other complex organic molecules. solubilityofthings.com
Polymer synthesis: (S)-Glycidyl acetate can be used as a monomer in polymerization reactions, leading to the formation of polymers with specific properties for applications in coatings, adhesives, and resins. lookchem.com
Synthesis of other chiral building blocks: It can be converted into other valuable chiral intermediates, further expanding its utility in asymmetric synthesis.
The ability to participate in these and other transformations makes (S)-glycidyl acetate a highly sought-after intermediate in both academic and industrial settings.
Overview of Academic Research Trajectories
Academic research on (S)-glycidyl acetate and related glycidyl (B131873) derivatives has followed several key trajectories:
Development of Novel Synthetic Methods: A significant area of research has focused on developing efficient and stereoselective methods for the synthesis of (S)-glycidyl acetate itself, as well as for its use in subsequent reactions. This includes the use of enzymatic resolutions and asymmetric epoxidation techniques. jocpr.com
Applications in Total Synthesis: Researchers have extensively used (S)-glycidyl acetate as a key starting material in the total synthesis of complex natural products and pharmaceuticals. Its ability to introduce a chiral center early in a synthetic sequence is a major advantage. acs.orgsigmaaldrich.com
Exploration of New Reactions and Reagents: Ongoing research continues to explore new reactions and reagents that can be used with (S)-glycidyl acetate to create novel molecular architectures. This includes the use of various catalysts to control the regioselectivity and stereoselectivity of ring-opening reactions. acs.org
Material Science Applications: More recent research has begun to explore the use of glycidyl ethers, including derivatives of (S)-glycidyl acetate, in the development of new polymers and materials with tailored properties. sacheminc.comresearchgate.net
The consistent interest in (S)-glycidyl acetate underscores its fundamental importance in the field of organic chemistry and its continued potential for enabling the synthesis of innovative molecules.
Interactive Data Tables
Table 1: Properties of (S)-Glycidyl Acetate
| Property | Value |
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.12 g/mol |
| Appearance | Colorless liquid |
| Chirality | (S)-enantiomer |
Table 2: Key Reactions of (S)-Glycidyl Acetate
| Reaction Type | Reagents | Product Type | Significance |
| Nucleophilic Ring Opening | Amines, Alcohols, Thiols | β-substituted alcohols | Introduction of functional groups with stereocontrol |
| Polymerization | Initiators | Polymers | Creation of materials with specific properties |
| Conversion to other synthons | Various reagents | Other chiral building blocks | Expansion of synthetic utility |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXONPYJVWEAEL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65031-95-0 | |
| Record name | Glycidyl acetate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065031950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL ACETATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G51G7FHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for S Glycidyl Acetate and Its Derivatives
Enantioselective Synthesis Pathways
The production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. For glycidyl (B131873) acetate (B1210297), enantioselective synthesis is key to obtaining the desired (S)-enantiomer. These methods can be broadly categorized into chemoenzymatic approaches and asymmetric catalysis.
Chemoenzymatic Approaches and Kinetic Resolution
Chemoenzymatic synthesis combines the selectivity of enzymes with traditional chemical reactions to produce enantiomerically pure compounds. core.ac.ukufc.br A prominent strategy in this field is kinetic resolution, which involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. utupub.fiunipd.it
Lipases are a class of enzymes widely used in the kinetic resolution of racemic mixtures due to their stereoselectivity, stability in organic solvents, and broad substrate scope. utupub.firesearchgate.netchemistryjournals.net They can catalyze both the synthesis of esters from an alcohol and a carboxylic acid (or its derivative) and the reverse reaction, hydrolysis of an ester. researchgate.netnih.gov
In the context of (S)-glycidyl acetate, lipases can be used to selectively acylate (R)-glycidol from a racemic mixture, leaving behind the desired (S)-glycidol, which can then be acetylated to (S)-glycidyl acetate. Conversely, lipase-catalyzed hydrolysis of racemic glycidyl acetate can be employed to selectively hydrolyze the (R)-enantiomer, enriching the mixture in (S)-glycidyl acetate.
Several lipases have been investigated for this purpose. For instance, lipases from Candida antarctica (CALB) and Pseudomonas species have shown effectiveness in these resolutions. ufc.brresearchgate.net Studies have demonstrated that CALB can favor the synthesis of S-glycidyl esters. researchgate.net The choice of lipase (B570770) is crucial as it determines which enantiomer is preferentially transformed. For example, while some lipases exhibit R-stereoselectivity for glycidyl esters, others, like a Rhizopus oryzae lipase, have shown S-stereoselectivity. researchgate.net
Table 1: Lipase-Catalyzed Kinetic Resolution for Glycidyl Ester Synthesis
| Lipase Source | Reaction Type | Selectivity | Reference |
|---|---|---|---|
| Candida antarctica B (CALB) | Ester Synthesis | S-selective | researchgate.net |
| Mucor miehei (MML) | Ester Synthesis | R-selective | researchgate.netresearchgate.net |
| Candida antarctica A (CALA) | Ester Synthesis | R-selective | researchgate.net |
| Rhizopus oryzae | Hydrolysis | S-selective | researchgate.net |
| Pseudomonas fluorescens | Hydrolysis | (2S)-halohydrin | ufc.br |
The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on the reaction conditions. mdpi.comthieme-connect.com Key parameters that are often optimized include the choice of solvent, temperature, pH, and the acyl donor in transesterification reactions. chemistryjournals.netmdpi.com
The reaction medium plays a significant role. While organic solvents are commonly used, neoteric solvents like ionic liquids and supercritical carbon dioxide have emerged as green alternatives. researchgate.netresearchgate.net Research has shown that lipases can maintain their catalytic activity and enantioselectivity in these alternative media. researchgate.net For example, the synthesis of glycidyl esters has been successfully carried out in ionic liquids and supercritical carbon dioxide, with lipases from Candida antarctica and Mucor miehei demonstrating good performance. researchgate.net
Asymmetric Catalysis in Glycidyl Ester Formation
Asymmetric catalysis, using either transition metal complexes or small organic molecules (organocatalysts), offers a powerful alternative to enzymatic methods for the synthesis of chiral compounds. acs.org
Chiral transition metal catalysts are highly effective in promoting stereoselective reactions. nih.gov These catalysts typically consist of a central metal ion coordinated to chiral ligands. The chirality of the ligand environment dictates the stereochemical outcome of the reaction. Various transition metals, including rhodium, ruthenium, and copper, have been employed in a wide range of asymmetric transformations. mdpi.com While the direct transition metal-catalyzed asymmetric synthesis of (S)-glycidyl acetate is less commonly reported than chemoenzymatic methods, related transformations, such as the asymmetric opening of meso-epoxides or the asymmetric epoxidation of allylic alcohols followed by acetylation, represent potential routes.
In recent years, organocatalysis has emerged as a major pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. acs.org Organocatalysts are small, metal-free organic molecules that can catalyze a wide variety of chemical transformations with high enantioselectivity. rsc.org
For the synthesis of chiral epoxides and their derivatives, organocatalytic methods such as the Juliá-Colonna asymmetric epoxidation or proline-catalyzed α-functionalization of aldehydes and ketones can be employed. researchgate.net For instance, an efficient enantioselective synthesis of β-adrenergic blockers has been achieved using an L-proline-catalyzed α-aminoxylation of an aldehyde as a key step to introduce chirality, which could be adapted for the synthesis of precursors to (S)-glycidyl acetate. researchgate.net The use of cinchona alkaloid-derived organocatalysts has also been explored for various asymmetric reactions, including Michael additions, which could be part of a synthetic route to chiral building blocks like (S)-glycidyl acetate. d-nb.info
Deracemization Strategies
Achieving high enantiopurity is critical for the application of chiral compounds. Deracemization strategies aim to convert a racemic mixture into a single, optically pure enantiomer, theoretically achieving a 100% yield. nih.gov These methods are superior to classical kinetic resolutions, which have a maximum theoretical yield of 50%. nih.gov
One of the most effective methods for resolving racemic glycidyl esters is hydrolytic kinetic resolution (HKR) . This technique often employs chiral salen cobalt(III) complexes as catalysts. icm.edu.pl In this process, one enantiomer of the racemic ester is selectively hydrolyzed, allowing for the separation of the unreacted, enantiopure ester. For instance, racemic glycidyl acetate, propionate, and butyrate (B1204436) have been successfully resolved using a polymer-supported chiral (salen)Co(III) complex. icm.edu.pl The reaction is typically carried out at room temperature using a specific amount of water in a suitable solvent like acetonitrile (B52724) or methyl-tert-butyl ether. icm.edu.pl
Enzymatic methods also play a crucial role in the deracemization of glycidyl derivatives. Lipases are widely used for their high stereospecificity in hydrolysis or transesterification reactions. researchgate.net For example, pig pancreas lipase (PPL) has been studied for the kinetic resolution of racemic glycidyl butyrate. researchgate.net The enantioselectivity of these enzymatic resolutions can be very high, though it can be influenced by substrate concentration and the presence of products like glycidol (B123203). researchgate.net Other enzymes, such as epoxide hydrolases (EHs), are also employed. An EH from Streptomyces griseus was used to resolve racemic phenyl glycidyl ether, yielding the (R)-enantiomer with 98% enantiomeric excess (ee). researchgate.net
Dynamic kinetic resolution (DKR) is another advanced strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100%. nih.govnih.gov While specific DKR examples for glycidyl acetate itself are less common in the provided context, the principles are widely applied to similar chiral molecules like alcohols and amines. nih.govmdpi.com These processes often involve a combination of an enzyme for the resolution step and a chemical catalyst for the racemization. nih.gov
| Method | Substrate | Catalyst/Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| Hydrolytic Kinetic Resolution (HKR) | Racemic Glycidyl Acetate/Propionate/Butyrate | Polymer-supported chiral (salen)Co(III) complex | Successful resolution achieved using 0.7 eq. of water. | icm.edu.pl |
| Enzymatic Kinetic Resolution | Racemic Glycidyl Butyrate | Pig Pancreas Lipase (PPL) | Resolution kinetics are complex and influenced by substrate/product concentrations. | researchgate.net |
| Enzymatic Kinetic Resolution | Racemic Phenyl Glycidyl Ether | Epoxide Hydrolase (from S. griseus) | Produced (R)-PGE with 98% ee and 40% yield. | researchgate.net |
| Enzymatic Hydrolysis | Racemic 2-(methylenhydroxy)-1,2-epoxybutan-4-ol | Pseudomonas cepacia lipase | Recovered unreacted (S)-diol with 86% ee at 60% conversion. | researchgate.net |
Synthesis of Chiral Glycidyl Acetate Precursors
The availability of enantiopure precursors is fundamental to the synthesis of (S)-glycidyl acetate. Significant research has focused on developing sustainable and efficient routes from readily available starting materials.
Glycerol (B35011), a byproduct of biodiesel production, is an inexpensive and renewable feedstock for chemical synthesis. lookchem.comacs.org One chemo-enzymatic strategy transforms glycerol into (R)-propylene carbonate, a key intermediate for various pharmaceuticals, which highlights the potential of glycerol as a starting point for chiral C3 synthons. lookchem.com The synthesis of glycidyl esters from glycerol derivatives often involves transesterification. acs.orgresearchgate.net For example, solketal (B138546) (isopropylidene glycerol), derived from glycerol, can be used to synthesize solketal acetate, which is a protected form of glyceryl monoacetate. acs.org
(S)-Glycidol is the most direct precursor to (S)-glycidyl acetate. The synthesis of (S)-glycidyl acetate can be achieved through the reaction of (S)-glycidol with reagents like ketene (B1206846) or sodium acetate. bibliotekanauki.pl A common laboratory and industrial preparation involves the acylation of (S)-glycidol. The synthesis of optically active glycidol itself can start from chiral 3-chloro-1,2-propanediol. For instance, (R)-3-chloro-1,2-propanediol can be converted to (R)-glycidol, which is then reacted with a sulfonyl halide to produce (S)-glycidyl sulfonate, a versatile chiral building block. google.comgoogle.com
The selective functionalization of polyols like glycerol is essential for creating specific precursors while avoiding the formation of unwanted isomers. acs.org This requires precise control over reaction conditions to differentiate between primary and secondary hydroxyl groups. By using protecting groups, specific hydroxyls can be masked, allowing for the selective reaction of the remaining ones. A common strategy is the protection of the 1,2-diol of glycerol by forming an acetal (B89532) or ketal, such as isopropylidene glycerol (solketal). researchgate.net This leaves the primary hydroxyl at the C3 position available for further modification.
The synthesis of highly pure glycerol monostearate (GMS), for example, has been achieved by using isopropylidene glycerol as a starting material to direct the esterification to the desired position, followed by deprotection. researchgate.net This principle of selective protection and functionalization is central to converting polyols into valuable, structurally defined intermediates for compounds like glycidyl acetate. Ring-opening polymerization of glycidol itself, under controlled conditions, can lead to hyperbranched polyglycerols, where the degree of branching and functionality can be managed, demonstrating advanced control over polyol functionalization. acs.orgmdpi.com
Synthesis of Chiral Glycidyl Acetate Derivatives
(S)-Glycidyl acetate and its parent compound, (S)-glycidol, are gateways to a wide array of other important chiral intermediates. The epoxide ring is highly reactive towards nucleophiles, allowing for the construction of more complex molecules with retention of chirality.
Chiral glycidyl ethers are valuable intermediates in pharmaceutical synthesis. They can be prepared by reacting an alcohol with a chiral glycidyl derivative, such as (S)-glycidyl tosylate or nosylate, in the presence of a base. google.com A patented process describes the reaction of an alcohol with an epoxy compound (where X is a halogen or sulfonyloxy group) in the presence of a fluoride (B91410) salt, such as cesium fluoride, to produce glycidyl ethers in high yield and optical purity. google.com For example, (S)-1-(2,3-epoxypropoxy)naphthalene was synthesized from 1-naphthol (B170400) and (S)-glycidyl m-nitrobenzenesulfonate (B8546208) with a 96.5% yield and 99.2% ee. google.com
(S)-(+)-Glycidyl benzyl (B1604629) ether, another important derivative, can be used in the asymmetric synthesis of natural products like (+)-gigantecin. sigmaaldrich.com The synthesis of these ethers often leverages the high reactivity of glycidyl sulfonates, which are themselves prepared from chiral glycidol. google.com
| Product | Starting Materials | Reagents/Conditions | Yield | Optical Purity (ee) | Reference |
|---|---|---|---|---|---|
| (S)-1-(p-2-isopropoxyethoxymethylphenoxy)-2,3-epoxypropane | 4-(2-Isopropoxyethoxymethyl)phenol, (S)-glycidyl m-nitrobenzenesulfonate | Cesium fluoride, Potassium carbonate, DMF | 96% | 99.6% | google.com |
| (S)-1-(2,3-epoxypropoxy)naphthalene | 1-Naphthol, (S)-glycidyl m-nitrobenzenesulfonate | Cesium fluoride, DMF | 96.5% | 99.2% | google.com |
| (S)-4-(2,3-epoxypropoxy)indole | 4-Hydroxyindole, (S)-glycidyl m-nitrobenzenesulfonate | Cesium fluoride, DMF | 94.1% | 99.3% | google.com |
(S)-N-Glycidyl phthalimide (B116566) is a key intermediate for synthesizing important pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticoagulant rivaroxaban. cjph.com.cn Several synthetic routes have been established to produce this compound with high optical purity.
One common method involves the reaction of potassium phthalimide with an optically active epihalohydrin, such as (S)-epichlorohydrin. googleapis.comepo.org The reaction is typically carried out in a suitable solvent like tert-butyl alcohol or isopropanol (B130326), often in the presence of a phase-transfer catalyst like benzyltrimethylammonium (B79724) chloride, to yield the desired product with high optical purity (e.g., 97-98% ee). googleapis.comepo.org
Another effective route starts from (S)-3-aminopropane-1,2-diol. cjph.com.cn In this method, the amino diol is first condensed with phthalic anhydride (B1165640) to form 2-[(2S)-2,3-dihydroxypropyl]isoindole-1,3-dione. The primary hydroxyl group of this intermediate is then selectively tosylated, followed by an intramolecular ring-closure reaction in the presence of a base like sodium hydroxide. This process yields (S)-N-glycidyl phthalimide with high chemical (99.9%) and optical (99.2%) purity, making it suitable for large-scale production. cjph.com.cn
| Starting Materials | Key Steps | Yield | Optical Purity (ee) | Reference |
|---|---|---|---|---|
| Potassium phthalimide, (S)-epichlorohydrin | Reaction in tert-butyl alcohol with benzyltrimethylammonium chloride catalyst. | 72% (crude) | 97% | googleapis.comepo.org |
| Potassium phthalimide, (R)-epichlorohydrin | Reaction in isopropanol with benzyltrimethylammonium chloride, followed by crystallization. | 83% | 98% | epo.org |
| (S)-3-aminopropane-1,2-diol, Phthalic anhydride | 1. Condensation. 2. Selective tosylation of primary -OH. 3. Ring-closure with NaOH. | 77.9% (total) | 99.2% | cjph.com.cn |
Sustainable and Green Chemistry Principles in (S)-Glycidyl Acetate Synthesis
The growing emphasis on environmental stewardship and process safety within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of fine chemicals and pharmaceutical intermediates. The production of enantiomerically pure compounds like (S)-Glycidyl Acetate, a valuable chiral building block, is increasingly moving away from classical chemical methods toward more sustainable and efficient alternatives. These advanced methodologies focus on minimizing waste, reducing energy consumption, utilizing renewable resources, and employing safer reaction conditions. rroij.comnih.gov The integration of biocatalysis, renewable feedstocks, and process intensification technologies represents the forefront of green synthetic strategies for (S)-Glycidyl Acetate and its derivatives.
Enzymatic and Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool in chiral synthesis, offering high selectivity and mild reaction conditions that are often unattainable with conventional chemical catalysts. acs.orgnih.gov Enzymes, particularly lipases, are widely used for the synthesis of (S)-Glycidyl Acetate through the kinetic resolution of racemic mixtures. acs.orgresearchgate.net This approach leverages the enzyme's ability to selectively acylate or hydrolyze one enantiomer over the other, yielding the desired (S)- or (R)-enantiomer with high purity. acs.orgarabjchem.org
Hydrolases, such as lipases and esterases, are particularly well-suited for industrial applications due to their stability, broad substrate scope, and commercial availability. acs.org One common strategy is the transesterification of a racemic alcohol (like rac-glycidol) with an acyl donor, such as vinyl acetate, catalyzed by a lipase. arabjchem.orgcore.ac.uk For instance, Candida antarctica lipase B (CALB) has been shown to favor the synthesis of (S)-glycidyl esters. researchgate.net Conversely, kinetic resolution can also be performed through the enantioselective hydrolysis of a racemic ester like rac-glycidyl butyrate or acetate. acs.orgresearchgate.net
The advantages of biocatalytic reactions include:
High Enantioselectivity: Enzymes can distinguish between enantiomers with remarkable precision, leading to products with high enantiomeric excess (ee). acs.orgresearchgate.net
Mild Reaction Conditions: Biocatalytic processes typically run at or near ambient temperature and pressure in aqueous or benign solvent systems, reducing energy demand and safety risks. rroij.comacs.org
Reduced Waste: The high selectivity minimizes the need for protecting groups and reduces the formation of byproducts, aligning with the principles of atom economy and waste prevention. acs.org
| Enzyme Source | Substrate | Reaction Type | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | rac-glycidol | Transesterification | Showed preference for the synthesis of S-glycidyl esters. | researchgate.net |
| Porcine Pancreatic Lipase | rac-glycidyl butyrate | Hydrolysis | Used for the kinetic resolution to obtain (R)-glycidol, leaving the (S)-ester. | acs.org |
| Rhizopus oryzae Lipase | rac-glycidyl butyrate | Hydrolysis | Exhibited (S)-selectivity (E value of 2) when immobilized on octyl-agarose. | researchgate.net |
| Pseudomonas sp. Lipase (PCL) & Candida rugosa Lipase (CRL) | Racemic alcohol intermediate | Transesterification | Showed complementary enantioselectivity with vinyl acetate, allowing access to both (R)-alcohol/(S)-acetate and (S)-alcohol/(R)-acetate. arabjchem.orgcore.ac.ukresearchgate.net | arabjchem.orgcore.ac.ukresearchgate.net |
Utilization of Renewable Feedstocks
A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. nih.gov Glycerol, the primary byproduct of biodiesel production, is an abundant and inexpensive renewable feedstock that serves as an attractive starting point for the synthesis of various valuable chemicals, including glycidol and its esters. rsc.orgrsc.org The transformation of waste glycerol into high-value products like (S)-Glycidyl Acetate exemplifies a circular economy approach, enhancing the sustainability of the entire biodiesel lifecycle. nih.govrsc.org
The synthesis pathway from glycerol typically involves its conversion to an intermediate like epichlorohydrin (B41342), which can then be used to produce glycidyl ethers and esters. rsc.org Solvay's Epicerol® process is a commercial example where glycerol is converted to epichlorohydrin using hydrogen chloride, a greener route than traditional petrochemical methods. rsc.org Another approach involves the direct conversion of glycerol to glycidol, which can subsequently be acetylated. rsc.org Furthermore, research has explored the use of other bio-based platform molecules, such as levoglucosenone, which can be chemo-enzymatically converted to chiral epoxide precursors for syntheses. mdpi.com
Process Intensification and Optimization
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. biopharminternational.com In the context of (S)-Glycidyl Acetate synthesis, this is often achieved through the adoption of continuous-flow reactors and the use of greener solvents.
Continuous-Flow Synthesis: Continuous-flow technology offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. rsc.org A recent study on the synthesis of glycidol from glycerol and acetic acid demonstrated that switching from batch to continuous-flow conditions resulted in:
A 94% reduction in electricity usage. rsc.org
A significant decrease in the time required to reach production capacity (7.8 minutes in flow vs. 1 hour in batch). rsc.org
Improved safety by minimizing the accumulation of hazardous intermediates and allowing for better thermal control. rsc.org
| Parameter | Batch Process | Continuous-Flow Process | Improvement | Reference |
| Energy Consumption | 56.1 W h⁻¹ g⁻¹ | 3.4 W h⁻¹ g⁻¹ | 94% reduction | rsc.org |
| Time to Capacity | 1 hour | 7.8 minutes | Drastically faster | rsc.org |
| Safety Profile | Higher risk due to thermal accumulation | Enhanced safety via superior heat and mass transfer | Improved | rsc.org |
Greener Solvents and Catalysts: The choice of solvent is critical, as solvents often constitute the largest mass component of a chemical process and are a major source of waste. nih.gov Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.govcore.ac.uk In biocatalytic syntheses of glycidyl esters, research has explored alternatives to conventional organic solvents, such as ionic liquids and supercritical carbon dioxide (scCO₂). researchgate.net These alternative media can enhance enzyme activity and stability while simplifying product separation and catalyst recycling. nih.govresearchgate.net For instance, lipase-catalyzed synthesis of glycidyl esters in ionic liquids has shown significantly enhanced activity compared to reactions in toluene. researchgate.net Furthermore, the development of highly efficient catalysts, such as cobalt salen complexes for the copolymerization of glycidyl acetate and CO₂, allows for high atom economy and catalyst recycling, further minimizing waste. nih.govrsc.org
Mechanistic Investigations of S Glycidyl Acetate Reactions
Stereoselective Ring-Opening Reactions
The stereoselective ring-opening of the epoxide moiety is the most characteristic reaction of (S)-glycidyl acetate (B1210297). The precise outcome of this reaction is highly sensitive to the nucleophile, solvent, and the presence and nature of any catalyst employed.
The reaction of a nucleophile with the asymmetric epoxide ring of (S)-glycidyl acetate can proceed via two main pathways, dictated by the site of nucleophilic attack. These pathways are subject to both steric and electronic control.
SN2-type Attack: Nucleophilic attack can occur at the less substituted, primary carbon (C3) of the epoxide. This is often referred to as the "normal" ring-opening. This pathway is typically favored under neutral or basic conditions with "hard" nucleophiles and proceeds with a clean inversion of stereochemistry at the attacked center.
Borderline SN2 Attack: Alternatively, attack can happen at the more substituted, secondary carbon (C2), which is the chiral center. This "abnormal" ring-opening is less common under simple SN2 conditions but can be promoted by certain catalysts or reaction conditions that introduce SN1 character to the transition state.
The regioselectivity is a crucial determinant of the final product structure. For example, in the synthesis of beta-blockers, the desired product often arises from the attack of a phenoxide nucleophile at the C3 position. The choice of reaction conditions is therefore critical to steer the reaction towards the desired regioisomer. researchgate.net Generally, reactions of epoxides with many nucleophiles proceed with almost exclusive regioselectivity for nucleophilic attack at the least substituted carbon atom. mdpi.com
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Epoxides
| Nucleophile/Conditions | Predominant Site of Attack | Mechanism Type | Typical Product |
| Azide (B81097) (NaN₃) in aqueous media | C3 (less substituted) | SN2 | β-azido alcohol |
| Amines (neutral) | C3 (less substituted) | SN2 | Amino alcohol |
| Alcohols (basic conditions) | C3 (less substituted) | SN2 | Ether alcohol |
| Halides under Lewis Acidic conditions | C2 or C3 (variable) | Borderline SN1/SN2 | Halohydrin |
Catalysts are frequently employed to enhance the reaction rate and to control the regioselectivity of the epoxide ring-opening. Both Lewis acids and bases are effective in this role.
Lewis acids activate the epoxide by coordinating with the ring's oxygen atom. This coordination polarizes the carbon-oxygen bonds, increasing the electrophilicity of the carbon atoms and making the ring more susceptible to nucleophilic attack. mdpi.comarkat-usa.org Boron trifluoride etherate (BF₃·OEt₂) is a powerful and widely used Lewis acid for this purpose. acs.orgresearchgate.net
The mechanism involves the initial formation of a complex between the epoxide oxygen and BF₃. This activation can lead to different regiochemical outcomes compared to uncatalyzed reactions. The increased positive charge development on the carbon atoms can favor attack at the more substituted C2 position, as this center can better stabilize a partial positive charge (incipient carbocation). However, the outcome is a delicate balance of electronic effects, steric hindrance, and the nature of the nucleophile. A proposed mechanism for the formation of fluorohydrins involves the breaking of a C-O bond coupled to a fluoride (B91410) transfer from the catalyst complex, proceeding through a single transition state. researchgate.net
Tertiary amines can serve as effective catalysts for the ring-opening of epoxides, particularly with pronucleophiles like carboxylic acids or alcohols. researchgate.netcolab.ws The mechanism can vary, but a common pathway involves the amine functioning as a general base. The amine deprotonates the nucleophile (e.g., a carboxylic acid to form a carboxylate anion), significantly increasing its nucleophilicity. This highly reactive nucleophile then attacks the epoxide ring, typically at the sterically less hindered C3 position.
Alternatively, in some reactions, the tertiary amine can act as a nucleophilic catalyst itself. It first attacks the epoxide to form a zwitterionic quaternary ammonium (B1175870) alkoxide intermediate. This intermediate is then intercepted by the primary nucleophile. Kinetic studies on the reaction of epichlorohydrin (B41342) with acetic acid in the presence of tertiary amines suggest a mechanism involving parallel stages, including the quaternization of the amine by the activated epoxide and the subsequent ring-opening by the carboxylate anion. researchgate.net
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. smu.eduarxiv.org Techniques like Density Functional Theory (DFT) are used to map the potential energy surface of a reaction, allowing for the calculation of the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mit.edunrel.gov
For the ring-opening of (S)-glycidyl acetate, computational studies can:
Predict Regioselectivity: By calculating the activation energy barriers for nucleophilic attack at both C2 and C3, the preferred reaction pathway can be predicted. These calculations can rationalize experimentally observed selectivities under various catalytic conditions (e.g., Lewis acid vs. base catalysis). researchgate.net
Elucidate Catalyst Roles: Modeling helps to understand how a catalyst like BF₃ or an amine interacts with the epoxide and the nucleophile to lower the reaction barrier. researchgate.netresearchgate.net
Characterize Transition States: The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes, confirming whether the mechanism is concerted or stepwise and revealing the degree of SN1 or SN2 character. mit.edu
Table 2: Illustrative DFT-Calculated Parameters for Epoxide Ring-Opening
| Reaction Pathway | Catalyst | Calculated Parameter | Significance |
| Attack at C3 | None | Activation Energy (Ea) | Baseline barrier for the uncatalyzed SN2 reaction. |
| Attack at C2 | None | Activation Energy (Ea) | Typically higher than C3 attack for SN2, explaining the usual regioselectivity. |
| Attack at C3 | Lewis Acid | Lowered Activation Energy | Demonstrates catalytic effect by stabilizing the transition state. |
| Attack at C2 | Lewis Acid | Significantly Lowered Activation Energy | Explains the potential shift in regioselectivity towards the "abnormal" product. |
Catalyst-Mediated Ring-Opening Mechanisms
Polymerization Mechanisms
(S)-Glycidyl acetate can serve as a monomer for ring-opening polymerization (ROP), yielding functional polyethers. The polymerization can be initiated through various mechanisms, leading to polymers with different characteristics.
Anionic Polymerization: This is a common method initiated by strong bases like alkali metal alkoxides. The initiator attacks the epoxide ring (typically at C3), generating an alkoxide that acts as the propagating species. This process can produce well-defined polymers.
Cationic Polymerization: Initiated by Lewis or Brønsted acids, this mechanism involves a propagating cationic center. The reaction can be complex and prone to side reactions, but it is a viable route to poly(glycidyl acetate). acs.org
Coordination Polymerization: Certain metal complexes, such as those based on aluminum, can initiate polymerization via a coordination-insertion mechanism. acs.org This method can offer excellent control over the polymer's stereochemistry. A concurrent ring-opening/ring-closing polymerization of glycidyl (B131873) acetate using a mono(μ-alkoxo)bis(alkylaluminum) initiator has been shown to produce acid-degradable poly(ether-co-orthoester) materials. acs.org
The epoxy group of glycidyl methacrylate (B99206) (GMA), a related monomer, is known to be reactive and can participate in additional polymerization reactions. researchgate.net While GMA polymerization often proceeds via radical mechanisms through its vinyl group, the underlying reactivity of the glycidyl moiety is relevant. nih.govmdpi.com
Ring-Opening Polymerization Mechanisms
The ring-opening polymerization (ROP) of (S)-glycidyl acetate can proceed through different mechanisms, primarily anionic, cationic, and organocatalyzed pathways, each influencing the resulting polymer structure.
Anionic Ring-Opening Polymerization (AROP): AROOP is a well-established method for polymerizing epoxides. nih.gov In the case of glycidyl ethers, organocatalysts like organic superbases can facilitate AROP under mild conditions. acs.org This method allows for the synthesis of well-controlled polyethers with low dispersity. acs.org The mechanism involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide anion. rsc.org However, the strong basicity of the resulting alkoxide can be quenched by proton transfer, which can prevent further polymerization if not properly controlled. rsc.org For instance, in the polymerization of phenyl glycidyl ether initiated by potassium anions, the presence of a crown ether helps to control the reaction by complexing the cation. capes.gov.br
Cationic Ring-Opening Polymerization: This mechanism is initiated by Lewis or Brønsted acids that protonate the oxygen atom of the epoxide ring, activating it for nucleophilic attack by a monomer or a growing polymer chain. google.com Photoinitiators, such as diaryliodonium salts, can be used to generate strong Brønsted acids upon UV irradiation, initiating cationic polymerization. researchgate.netmdpi.com This method has been employed for various glycidyl ethers. google.comresearchgate.netcore.ac.uk The cationic ROP of glycidyl ethers can lead to the formation of high molecular weight polymers and cross-linked networks. google.com
Organocatalyzed Ring-Opening Polymerization: Organocatalysis has emerged as a powerful tool for the precise synthesis of functionalized polymers from epoxides. acs.org For glycidyl acrylate (B77674) derivatives, an acid-excess Lewis pair type organocatalyst enables the epoxy-selective homopolymerization, yielding polyethers with high pendant-group fidelity and controlled molar mass. acs.org Similarly, a bicomponent metal-free catalyst has been used for the controlled ROP of glycidyl butyrates, preventing side reactions like transesterification. rsc.org Tetra-n-butylammonium acetate has also been employed as a metal-free catalyst for the ROP of glycidyl phenyl ether. researchgate.net
The table below summarizes the different ROP mechanisms for glycidyl acetate and related glycidyl ethers.
| Polymerization Type | Initiator/Catalyst | Key Features |
| Anionic ROP | Organic superbases, Potassium anions/18-crown-6 | Well-controlled, low dispersity polymers. acs.orgcapes.gov.br |
| Cationic ROP | Lewis acids, Brønsted acids, Photoinitiators | Can produce high molecular weight polymers and networks. google.com |
| Organocatalyzed ROP | Lewis pairs, Metal-free catalysts (e.g., tetra-n-butylammonium acetate) | High chemoselectivity and control over polymer architecture. acs.orgrsc.orgresearchgate.net |
Concurrent Ring-Opening/Ring-Closing Polymerization
A unique polymerization pathway for glycidyl acetate involves a concurrent ring-opening and ring-closing mechanism, leading to the formation of poly(ether-co-orthoester) materials. acs.orgresearchgate.net This process is distinct from the typical ROP of epoxides as it involves the participation of both the epoxy and the carbonyl groups of the glycidyl acetate monomer.
This novel polymerization is effectively initiated by a bulky Lewis acid, specifically methylaluminium bis(2,6-di-tert-butyl-4-methylphenoxide) (MOB). acs.orgacs.org The proposed mechanism involves the formation of zwitterionic species from the glycidyl acetate monomer with the aid of the MOB catalyst, followed by a polyaddition process. acs.org This results in a polymer backbone containing orthoester linkages, which are susceptible to degradation under mild acidic conditions. acs.orgresearchgate.net
This concurrent mechanism allows for the synthesis of acid-degradable materials, which are of interest for applications such as drug delivery and environmentally friendly plastics. acs.orgresearchgate.net The copolymerization of glycidyl acetate with conventional epoxides using this method can produce materials that combine the degradability of polyorthoesters with the diverse functionalities of polyethers. acs.org
Catalyst Influence on Polymer Architecture and Degradation
The choice of catalyst is a critical factor that dictates the architecture of the resulting polymer and, consequently, its degradation characteristics. Different catalysts can steer the polymerization of (S)-glycidyl acetate and related monomers towards specific pathways, leading to polymers with distinct properties.
Influence on Polymer Architecture:
Lewis Acids: Bulky Lewis acids like methylaluminium bis(2,6-di-tert-butyl-4-methylphenoxide) (MOB) are unique in their ability to promote the concurrent ring-opening/ring-closing polymerization of glycidyl acetate, yielding poly(ortho ester)s. acs.orgacs.org This specific catalytic action is crucial for incorporating acid-labile orthoester linkages into the polymer backbone.
Organocatalysts: Bicomponent metal-free catalysts have been shown to be highly chemoselective in the ROP of glycidyl esters, preventing side reactions and allowing for the synthesis of well-defined poly(glycidyl ester)s with controlled stereoregularity. rsc.org Organocatalytic systems, such as those based on tetra-n-butylammonium acetate, offer a sustainable approach to producing polyethers. researchgate.netkaust.edu.sa
Coordination Catalysts: Salen-cobalt(III) complexes are effective for the copolymerization of glycidyl acetate with CO2, producing polycarbonates with a perfectly alternating architecture. rsc.org
Influence on Degradation: The architecture of the polymer, as determined by the catalyst, directly impacts its degradation behavior.
Acid-Degradable Polymers: The use of catalysts like MOB that lead to the formation of orthoester linkages results in polymers that are degradable under mild acidic conditions. acs.orgresearchgate.net This is a desirable feature for applications requiring controlled degradation.
Hydrolytically Degradable Polymers: The incorporation of certain functional groups via specific catalytic routes can lead to hydrolytically degradable polymers. For example, poly(ethylene oxide)-based platforms can be designed to be hydrolytically degradable.
General Degradation Factors: Beyond the specific linkages introduced by the catalyst, general polymer characteristics influenced by the polymerization process also affect degradation. These include molecular weight, crystallinity, and hydrophilicity. nih.gov Generally, lower molecular weight and lower crystallinity can lead to faster degradation. nih.gov
The following table provides a summary of how different catalysts influence the polymer architecture and subsequent degradation of polymers derived from glycidyl acetate and similar monomers.
| Catalyst | Resulting Polymer Architecture | Degradation Characteristics |
| Methylaluminium bis(2,6-di-tert-butyl-4-methylphenoxide) (MOB) | Poly(ether-co-orthoester) acs.orgacs.org | Acid-degradable due to orthoester linkages. acs.orgresearchgate.net |
| Bicomponent metal-free catalysts | Well-defined poly(glycidyl ester)s with controlled stereoregularity. rsc.org | Degradability depends on the nature of the ester group. |
| Salen-cobalt(III) complex | Alternating poly(glycidyl acetate-co-carbonate) rsc.org | Degradable, with potential for sustainable lifecycles. rsc.org |
Applications of S Glycidyl Acetate As a Chiral Synthon in Complex Molecule Synthesis
Chiral Building Block in Pharmaceutical Intermediates
The enantiopure nature of (S)-glycidyl acetate (B1210297) makes it a crucial starting material for the synthesis of single-enantiomer pharmaceutical drugs. The stereochemistry of a drug molecule is often critical to its biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.govresearchgate.net
β-Adrenergic blocking agents, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. rsc.org The therapeutic activity of many beta-blockers resides primarily in the (S)-enantiomer. nih.govresearchgate.net For instance, the (S)-isomer of propranolol (B1214883) is about 100 times more potent than its (R)-isomer. nih.govnii.ac.jp (S)-Glycidyl acetate serves as a key chiral precursor for synthesizing the characteristic (S)-aryloxypropanolamine side chain of these drugs.
A common strategy involves the reaction of a phenol (B47542) with a glycidyl (B131873) derivative. For example, in the synthesis of (S)-propranolol, 1-naphthol (B170400) is reacted with an (S)-glycidyl synthon. The epoxide ring is then opened by isopropylamine (B41738) to yield the final (S)-propranolol molecule. nih.govrsc.orgrsc.org Similarly, the synthesis of (S)-atenolol can be achieved by reacting the sodium salt of 4-carbamoylmethylphenol with an (R)-epichlorohydrin, which proceeds through an (S)-glycidyl ether intermediate that is subsequently reacted with isopropylamine. nih.govresearchgate.net While other chiral sources and methods like kinetic resolution exist, the use of chiral glycidyl derivatives provides a direct route to the desired enantiomerically pure beta-blocker. figshare.comresearchgate.netnih.gov
| Target β-Blocker | Key Phenolic Reactant | Amine Reagent | Chiral Synthon Strategy |
| (S)-Propranolol | 1-Naphthol | Isopropylamine | Reaction with an (S)-glycidyl derivative followed by amine ring-opening. nih.govrsc.org |
| (S)-Atenolol | 4-(Carbamoylmethyl)phenol | Isopropylamine | Reaction with (R)-epichlorohydrin to form an intermediate (S)-glycidyl ether, followed by amine ring-opening. nih.gov |
(S)-Glycidyl acetate and its derivatives are fundamental in constructing the chiral (S)-5-(aminomethyl)-2-oxazolidinone core, a key structural feature of important drugs like the antibiotic Linezolid (B1675486) and the anticoagulant Rivaroxaban.
Linezolid: This synthetic antibiotic is the first member of the oxazolidinone class and is effective against multi-resistant Gram-positive bacteria. nih.govd-nb.infoijcce.ac.ir Its synthesis relies on a chiral C3 synthon to establish the stereochemistry at the C5 position of the oxazolidinone ring. While industrial syntheses often employ (R)-glycidyl butyrate (B1204436), the principle of using a chiral glycidyl ester is central. nih.govnih.gov The synthesis involves the reaction of a carbamate, such as N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline, with the glycidyl derivative in the presence of a strong base like n-butyllithium. nih.gov This forms the (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate. The hydroxyl group is then converted to an amino group through intermediates like tosylates and azides, and finally acylated to yield Linezolid. nih.gov An alternative route uses (S)-glycidyl phthalimide (B116566), a derivative of (S)-glycidol, which introduces the nitrogen functionality more directly. researchgate.net
Rivaroxaban: An orally active direct factor Xa inhibitor, Rivaroxaban is used for the prevention and treatment of thromboembolic disorders. rsc.org A key step in its synthesis is the condensation of 4-(4-aminophenyl)morpholin-3-one (B139978) with (S)-glycidyl phthalimide. rsc.orgresearchgate.net This reaction establishes the crucial chiral side chain. The phthalimide protecting group is subsequently removed, and the resulting amine is acylated with 5-chlorothiophene-2-carbonyl chloride to furnish Rivaroxaban. rsc.org The use of (S)-glycidyl phthalimide directly installs the required (S)-configuration at the oxazolidinone's C5 position.
| Drug | Therapeutic Class | Key Chiral Synthon Utilized | Role of the Glycidyl Unit |
| Linezolid | Oxazolidinone Antibiotic | (R)-Glycidyl butyrate or (S)-Glycidyl phthalimide researchgate.netnih.gov | Forms the chiral (S)-5-(substituted methyl)-2-oxazolidinone core. |
| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | (S)-Glycidyl phthalimide rsc.orgresearchgate.net | Provides the chiral fragment for the (S)-oxazolidinone side chain. |
Asymmetric Total Synthesis of Natural Products and Analogs (e.g., Gigantecin, Spliceostatin E)
The stereochemical complexity of many natural products necessitates the use of enantiopure starting materials. (S)-Glycidyl acetate and its direct precursors like (S)-glycidol serve as valuable chiral pool reagents for the total synthesis of such molecules.
For instance, the enantioselective total synthesis of Spliceostatin E, a natural product with potent antitumor activity, has been accomplished using (R)-glycidyl alcohol (which is chemically equivalent to (S)-glycidol for synthetic planning) as the source of chirality. nih.govnih.gov In this synthesis, a silyl-protected (S)-glycidol derivative is used as the starting point. nih.gov The epoxide is opened with an organocuprate reagent to install a portion of the carbon backbone. Subsequent chemical transformations, including a key ring-closing olefin metathesis, lead to the formation of the δ-lactone unit of the target molecule. nih.gov This fragment is then coupled with another advanced intermediate to complete the synthesis of Spliceostatin E. nih.gov
The synthesis of other complex natural products, such as the annonaceous acetogenin (B2873293) (+)-Gigantecin, also relies on the introduction of multiple stereocenters. While its published synthesis employs asymmetric aldol (B89426) reactions to set key stereocenters, the utility of C3 chiral synthons derived from sources like glycidol (B123203) is a common strategy in the broader field of polyketide natural product synthesis. researchgate.netfigshare.comnih.gov
Derivatization for Stereospecific Functionalization
The synthetic utility of (S)-glycidyl acetate is primarily derived from the stereospecific ring-opening of its epoxide moiety. nih.govlibretexts.org This reaction allows for the introduction of a wide variety of functional groups at the C3 position, while the C2 stereocenter controls the stereochemical outcome of the reaction, leading to 1,2-difunctionalized products. ijcce.ac.ir
The epoxide ring can be opened by a diverse range of nucleophiles under either basic or acidic conditions. libretexts.orgyoutube.com
Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (C3), resulting in inversion of configuration at that center. Common nucleophiles include amines, azides, cyanides, alkoxides, thiolates, and organometallic reagents (e.g., Grignard reagents, organocuprates). researchgate.net
Under acidic conditions , the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The regioselectivity depends on the specific epoxide; for terminal epoxides like glycidyl derivatives, the attack often occurs at the less substituted carbon, but can be influenced by electronic factors. libretexts.orgyoutube.com
This derivatization is fundamental to its role as a chiral building block. For example, the reaction with a phenoxide anion is the key step in forming the aryloxypropanolamine backbone of beta-blockers. Similarly, reaction with an amine or a protected amine equivalent is crucial for the synthesis of oxazolidinones like Linezolid and Rivaroxaban. The stereospecificity of the epoxide opening ensures that the chirality of the original (S)-glycidyl acetate is faithfully transferred to the more complex product molecule. rsc.org
Biocatalysis and Enzymatic Transformations Involving Glycidyl Acetate
Lipase-Catalyzed Reactions and Enantioselectivity
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that function at the interface of aqueous and organic phases, making them highly suitable for a variety of synthetic transformations in non-conventional media. researchgate.netmdpi.com Their inherent stereoselectivity is a key attribute exploited in the kinetic resolution of racemic mixtures, where one enantiomer is preferentially transformed, allowing for the separation of the desired stereoisomer. researchgate.netnih.gov
The synthesis of glycidyl (B131873) esters in non-aqueous media is a well-established strategy to produce these compounds with high optical purity. nih.govatlantis-press.comscispace.com Non-aqueous environments, such as organic solvents, ionic liquids, or supercritical fluids, can enhance enzyme stability and shift thermodynamic equilibria to favor synthesis over hydrolysis. researchgate.net The choice of lipase (B570770) is critical, as different enzymes exhibit distinct enantiopreferences. For instance, while many lipases show R-stereoselectivity for glycidyl esters, some, like Candida antarctica lipase B (CALB), have been shown to favor the synthesis of S-glycidyl esters. researchgate.net The use of prochiral substrates, such as 2-O-benzylglycerol, can also be a successful strategy, where a lipase from a Pseudomonas species demonstrated high selectivity in producing S-(+)-2-O-benzylglycerol-1-acetate with a 97% enantiomeric excess (ee). core.ac.uk
The selection of the organic solvent also plays a crucial role in the catalytic activity and enantioselectivity of the lipase. Studies have shown that lipases are highly active in non-polar solvents. core.ac.uk For example, in the synthesis of (S)-4-phenyl-2-oxazolidinone, a key intermediate for chiral auxiliaries, the highest enantioselectivity was achieved using cyclohexane (B81311) as the solvent. chemrxiv.org
Table 1: Lipase-Catalyzed Synthesis of (S)-Glycidyl Ester Analogs
| Enzyme | Substrate | Product | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Pseudomonas sp. | 2-O-benzylglycerol | S-(+)-2-O-benzylglycerol-1-acetate | Not specified | 97% | core.ac.uk |
| Candida antarctica lipase B (CALB) | rac-glycidol | S-glycidyl ester | Ionic Liquids | Favored | researchgate.net |
Hydrolytic kinetic resolution is a common enzymatic method for separating enantiomers from a racemic mixture. In this process, a lipase selectively hydrolyzes one ester enantiomer, leaving the other unreacted. For glycidyl derivatives, this can be an effective way to obtain enantiomerically pure (S)-glycidyl acetate (B1210297). The enantioselectivity of the hydrolysis is dependent on the specific lipase used, the structure of the ester, and the reaction conditions. nih.gov For instance, lipases from Pseudomonas species, such as Pseudomonas cepacia and Pseudomonas fluorescens, have been used in the transesterification of racemic glycidyl derivatives, which can lead to the recovery of the unreacted (S)-enantiomer. researchgate.net
The choice of the acyl group in the glycidyl ester can also influence the enantioselectivity of the lipase. For example, some lipases exhibit different selectivities towards glycidyl butyrate (B1204436) versus glycidyl acetate. It has been reported that a Rhizopus oryzae lipase, when immobilized, showed (S)-stereoselectivity toward glycidyl butyrate. researchgate.net This highlights the importance of screening different enzymes and substrates to find the optimal combination for producing (S)-glycidyl acetate.
Table 2: Examples of Hydrolytic Kinetic Resolution of Glycidyl Derivatives
| Enzyme | Substrate | Reaction Type | Selectivity | Reference |
|---|---|---|---|---|
| Rhizopus oryzae lipase (immobilized) | glycidyl butyrate | Hydrolysis | (S)-stereoselective | researchgate.net |
| Pseudomonas fluorescens lipase | racemic 2-(methylenhydroxy)-1,2-epoxybutan-4-ol | Transesterification with vinyl acetate | Recovery of unreacted (S)-diol (ee 90%) | researchgate.net |
| Pseudomonas cepacia lipase | racemic 2-(methylenhydroxy)-1,2-epoxybutan-4-ol | Transesterification with vinyl acetate | Recovery of unreacted (S)-diol (ee 86%) | researchgate.net |
Influence of Reaction Media on Enzymatic Activity and Selectivity
The reaction medium can significantly impact the performance of biocatalysts. nih.gov While organic solvents are commonly used, there is growing interest in greener alternatives like ionic liquids (ILs) and supercritical carbon dioxide (scCO₂).
Ionic liquids, which are salts with melting points below 100°C, offer several advantages, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. nih.gov In the context of lipase-catalyzed reactions, ILs can enhance enzyme activity and stability. researchgate.netnih.gov For the synthesis of glycidyl esters, lipases have shown significantly enhanced activity in ILs compared to conventional organic solvents like toluene. researchgate.net The enantioselectivity of the lipases, however, appears to be largely independent of the specific ionic liquid used. researchgate.net
Supercritical carbon dioxide is another environmentally benign solvent alternative. scienceopen.com It is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. nih.gov scCO₂ has been successfully used as a medium for various lipase-catalyzed reactions, including the synthesis of glycidyl esters. researchgate.netnih.gov While in some cases, the conversion rates in scCO₂ might be lower than in organic solvents like hexane, process modifications can significantly improve the yield. scielo.brresearchgate.net Biphasic systems combining scCO₂ and ILs have also been explored, showing that while synthetic activity might be slightly reduced, the enantioselectivity of the process remains unchanged. researchgate.net
Identification and Characterization of Novel Biocatalysts with (S)-Stereoselectivity
The search for novel biocatalysts with high (S)-stereoselectivity is crucial for developing more efficient processes for (S)-glycidyl acetate production. researchgate.net While many commercially available lipases exhibit R-selectivity, specific screening efforts have identified enzymes with the desired S-preference. researchgate.net A notable example is a lipase from a Pseudomonas strain (G6) isolated from soil, which was found to be highly selective for the synthesis of S-(+)-2-O-benzylglycerol-1-acetate. core.ac.uk This extracellular lipase was characterized as a hexamer and showed high activity in anhydrous and non-polar organic environments. core.ac.uk
Characterization of these novel enzymes involves determining their molecular weight, optimal pH and temperature, and stability in various conditions. mdpi.comnih.gov For instance, the Pseudomonas G6 lipase was found to be most active in non-polar solvents with log P values above 2.5. core.ac.uk Such detailed characterization is essential for the subsequent development of robust and efficient biocatalytic processes.
Bioreactor Design and Process Optimization for Glycidyl Acetate Production
The successful industrial-scale production of (S)-glycidyl acetate via biocatalysis hinges on effective bioreactor design and process optimization. mdpi.comresearchgate.netresearchgate.net The choice of bioreactor configuration depends on whether the process is run in batch or continuous mode. nih.gov For enzymatic processes, stirred-tank reactors are common, but considerations must be made to minimize enzyme deactivation due to shear stress. mdpi.com
Process optimization involves a systematic investigation of various reaction parameters to maximize yield and enantioselectivity. researchgate.netnih.govnih.gov This includes factors such as substrate and enzyme concentration, temperature, pH, reaction time, and the choice of acyl donor. Response surface methodology (RSM) is a statistical tool often employed to efficiently optimize these multiple parameters. nih.gov For lipase-catalyzed reactions, controlling the water activity in the reaction medium is also critical, as it can significantly affect both enzyme activity and the equilibrium position of the reaction. researchgate.net In continuous processes, enzyme immobilization is a key strategy, as it allows for easy separation of the biocatalyst from the product stream and enhances enzyme stability, enabling its reuse over multiple cycles. mdpi.com
Advanced Analytical Techniques for Enantiomeric Purity and Quantification of S Glycidyl Acetate
Chromatographic Separations for Enantiomeric Excess Determination
Chromatography is a cornerstone for the separation and quantification of enantiomers. By creating a chiral environment, either through a stationary or mobile phase, the differential interaction with each enantiomer allows for their separation and the determination of enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for resolving enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers of glycidyl (B131873) acetate (B1210297).
Research Findings: The most effective CSPs for separating chiral compounds like glycidyl esters are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. indexcopernicus.com For the closely related compound, glycidyl butyrate (B1204436), a normal-phase HPLC method using a cellulose-based CSP (Chiralcel OD-H) has proven highly effective for enantiomeric separation. indexcopernicus.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different binding energies.
Method development involves optimizing the mobile phase composition to achieve baseline resolution. A common mobile phase for normal-phase chiral separations consists of a mixture of a nonpolar solvent, like n-hexane, and a polar modifier, such as 2-propanol or ethanol. indexcopernicus.com The ratio of these solvents is critical; reducing the percentage of the polar modifier generally increases retention times and improves resolution between the enantiomers. indexcopernicus.com Detection is typically performed using a non-specific detector like a UV detector, as the primary goal is to separate and quantify the relative peak areas of the two enantiomers. heraldopenaccess.usuma.es
Table 1: Representative Chiral HPLC Conditions for Glycidyl Ester Enantiomers
| Parameter | Condition |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 100:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Visible |
| Outcome | Baseline separation of (S) and (R) enantiomers |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another highly efficient technique for enantiomeric separation, particularly for volatile compounds like glycidyl acetate. Similar to HPLC, chiral GC employs a capillary column coated with a CSP.
Research Findings: The most common chiral selectors used in GC are derivatized cyclodextrins. gcms.czuni-muenchen.de These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, creating a chiral microenvironment. The separation principle is based on the differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity, forming transient diastereomeric complexes with varying thermodynamic stabilities. azom.com This difference in stability leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. azom.comresearchgate.net
The selection of the specific cyclodextrin derivative is crucial for achieving separation. The efficiency of the separation is also influenced by analytical conditions such as the temperature program, carrier gas flow rate, and the type of detector, which is often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). azom.com
Ultra-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (UPLC-ELSD) for Glycidyl Esters
While not a chiral technique, UPLC-ELSD is a robust method for the quantification of total glycidyl esters, including glycidyl acetate. It is particularly useful for analytes that lack a UV chromophore, making them difficult to detect with standard UV detectors. wikipedia.org
Research Findings: A UPLC-ELSD method has been successfully developed for the quantification of various glycidyl esters in complex matrices like edible oils. nih.govmdpi.com The method typically uses a reversed-phase C18 column and a gradient elution with a mobile phase consisting of methanol (B129727) and water. nih.govtmu.edu.tw The ELSD works by nebulizing the column effluent into an aerosol, evaporating the solvent in a heated drift tube, and then measuring the light scattered by the remaining non-volatile analyte particles. The detector's response is proportional to the mass of the analyte. wikipedia.org
This method has demonstrated high sensitivity and accuracy, with limits of quantification (LOQ) as low as 0.6 µg glycidol (B123203) equivalents/g of oil. nih.govtmu.edu.tw The validation of such methods typically shows excellent linearity (with regression coefficients R² ≥0.9999) and good recovery rates (ranging from 88% to 108%). nih.govmdpi.com
Table 2: UPLC-ELSD Method Parameters for Glycidyl Ester Quantification
| Parameter | Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Gradient elution with Methanol and Water aqueous solutions |
| Detector | Evaporative Light-Scattering Detector (ELSD) |
| Analysis Time | ~20 minutes for separation of five major glycidyl esters nih.gov |
| Quantification Limit (LOQ) | 0.6 µg glycidol equivalents/g oil nih.govnih.gov |
| Recovery Rate | 88.3% - 107.8% in spiked oil samples nih.govtmu.edu.tw |
Spectroscopic and Spectrometric Characterization of Stereoisomers
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and for the highly accurate quantification of stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the presence of a chiral center in (S)-glycidyl acetate creates a stereochemically distinct environment that can be probed by NMR.
Research Findings: The key to stereochemical assignment using ¹H NMR lies in the concept of diastereotopicity. In (S)-glycidyl acetate, the chiral center at the C2 position of the glycidyl moiety renders the two protons on the adjacent C1 carbon (epoxide methylene) and the two protons on the C3 carbon (acetate methylene) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts.
Consequently, instead of appearing as simple singlets or triplets, these methylene (B1212753) protons will exhibit more complex splitting patterns. For instance, the benzylic protons in the similar compound (S)-glycidyl benzyl (B1604629) ether, which are rendered diastereotopic by the epoxide stereocenter, appear as two distinct doublets (an AB quartet) due to their geminal coupling. stackexchange.com A similar complex pattern is expected for the methylene protons in (S)-glycidyl acetate, where they will couple with each other (geminal coupling) and with the proton on the chiral C2 carbon, leading to complex multiplets such as a doublet of doublets. The specific chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the molecule's structure. thieme-connect.dehuji.ac.il
Mass Spectrometry (MS) and Isotope Dilution Methods for Quantification
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive and specific method for quantification. For the utmost accuracy, stable isotope dilution analysis (SIDA) is the preferred method. nih.gov
Research Findings: Direct quantification of glycidyl esters can be achieved using LC coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This approach allows for the analysis of the intact esters without derivatization. The method often involves sample cleanup using solid-phase extraction (SPE) to remove matrix interferences. nih.govresearchgate.net Detection is accomplished using positive ion atmospheric pressure chemical ionization (APCI) and operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net
The gold standard for quantification is SIDA. nih.gov This technique involves spiking the sample with a known quantity of a stable isotope-labeled internal standard (e.g., deuterium-labeled glycidyl esters). nih.gov The analyte and the internal standard co-elute chromatographically but are distinguished by their mass-to-charge ratio in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the labeled standard, precise quantification can be achieved, as this ratio corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement. nih.gov This method has achieved detection limits in the range of 1-3 µg/kg in complex matrices. nih.gov
Table 3: Example Parameters for LC-MS/MS with Isotope Dilution
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Quantification Method | Stable Isotope Dilution Analysis (SIDA) |
| Internal Standards | Deuterium-labeled analogs of glycidyl esters nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) on C18 and silica cartridges nih.govresearchgate.net |
| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |
| Detection Limit | 1-3 µg/kg for glycidyl esters in oil samples nih.gov |
| Recovery Rates | 84% - 108% for spiked samples nih.gov |
Materials Science and Polymer Chemistry Applications of Glycidyl Acetate Derived Structures
Synthesis of Functional Poly(ether-co-orthoester)s with Acid-Degradable Linkages
A significant application of (S)-glycidyl acetate (B1210297) is in the synthesis of functional poly(ether-co-orthoester)s, which are notable for their acid-degradable linkages. These polymers are synthesized through a concurrent ring-opening/ring-closing polymerization of glycidyl (B131873) acetate. acs.org This process yields materials with orthoester bonds integrated into the polymer backbone. acs.orgresearchgate.net
The presence of these orthoester linkages is critical as they are susceptible to hydrolysis under acidic conditions. researchgate.net This inherent pH-sensitivity allows for the design of biodegradable materials that can degrade in a controlled manner in specific acidic environments. researchgate.netnih.govnih.gov The degradation process breaks down the polymer into smaller, biocompatible molecules. chimia.chnih.gov This characteristic is particularly valuable in the development of materials for biomedical applications, where controlled degradation is a key requirement. nih.govchimia.ch The rate of hydrolysis, and thus the degradation of the polymer, can be manipulated by incorporating acidic or basic excipients, allowing for tunable erosion rates. nih.govchimia.ch
Reactive Diluents and Cross-linking Agents in Polymer Systems (e.g., Polyester, Acrylate (B77674), and Epoxy Resins)
(S)-Glycidyl acetate can function as a reactive diluent, particularly in epoxy resin systems. Its role is to reduce the viscosity of the resin formulation, which improves handling and processing characteristics. google.com When blended with liquid epoxy resins, such as those based on the diglycidyl ether of bisphenol A, glycidyl acetate effectively lowers the viscosity of the mixture, resulting in a clear, fluid composition from which air bubbles can easily escape. google.com
As a reactive diluent, glycidyl acetate becomes chemically incorporated into the final cured polymer network. google.com The epoxide ring of the glycidyl acetate participates in the curing reaction, typically with a curing agent like a polyamine or a polycarboxylic acid anhydride (B1165640). google.com This integration prevents the diluent from leaching out of the cured material, which is a common issue with non-reactive diluents that can compromise the long-term stability and properties of the polymer. The use of glycidyl acetate and other glycidyl ethers can also enhance properties such as flexibility and impact resistance in the final cured product. google.comepo.orgabg-am.comolinepoxy.com The ability of the epoxy group to react with various functional groups also allows it to act as a cross-linking agent, connecting polymer chains to form a more robust three-dimensional network. nagase.com
Terpolymerization with Carbon Dioxide for Sustainable Polycarbonates
A notable advancement in sustainable polymer chemistry involves the terpolymerization of (S)-glycidyl acetate with carbon dioxide (CO₂) and other monomers. nih.govnih.govrsc.orgresearchgate.netrsc.org This process utilizes CO₂, a greenhouse gas, as a renewable C1 feedstock to create aliphatic polycarbonates, offering a more environmentally friendly alternative to traditional plastics. uni-mainz.densf.govasiaresearchnews.comathabascau.ca
In one specific application, (S)-glycidyl acetate is terpolymerized with glycidyl butyrate (B1204436) (GB) and CO₂ using a cobalt salen complex as a catalyst. nih.govrsc.org This reaction proceeds with high atom economy to produce poly(glycidyl acetate-co-glycidyl butyrate carbonate)s. nih.govnih.govrsc.orgresearchgate.netrsc.org The resulting polymers are biodegradable and biocompatible. uni-mainz.de The properties of these terpolymers can be precisely tuned by varying the ratio of the glycidyl acetate and glycidyl butyrate monomers in the feed. nih.gov This control over the monomer composition allows for the fine-tuning of the resulting polycarbonate's physical and mechanical properties. rsc.org
Table 1: Terpolymerization of Glycidyl Acetate (GA) and Glycidyl Butyrate (GB) with CO₂
| Polymer Name | GA in Feed (%) | GB in Feed (%) | Molecular Weight ( kg/mol ) | Dispersity (Đ) |
|---|---|---|---|---|
| (GA-co-GB)-87 | 87 | 13 | 13.3 | 1.13 |
Data sourced from Petersen et al., 2021. rsc.org
Biomedical Materials: Development of Pressure-Sensitive Bioadhesives
The sustainable polycarbonates derived from the terpolymerization of (S)-glycidyl acetate, glycidyl butyrate, and CO₂ have shown significant promise as biomedical materials, specifically as pressure-sensitive bioadhesives. nih.govnih.govrsc.orgresearchgate.netrsc.org These adhesives are designed to adhere to surfaces with the application of light pressure. nih.gov
The adhesive properties of these terpolymers are directly related to their composition. The glycidyl butyrate component, with its longer alkyl side chain, contributes to the material's adhesivity through van der Waals interactions. nih.gov In contrast, the glycidyl acetate component enhances the cohesive strength of the polymer by allowing for tighter packing of the polymer chains. nih.gov By adjusting the ratio of these two monomers, the adhesive strength can be tuned from levels comparable to everyday adhesive tapes to those of stronger glues. nih.govresearchgate.netresearchgate.net
These bioadhesives are non-cytotoxic and have benign degradation products, making them suitable for medical applications. nih.gov For instance, one formulation, (GA-co-GB)-87, has been successfully tested as a temporary adhesive for securing a collagen buttress to a surgical stapler in an ex vivo sheep lung model. nih.govnih.gov The adhesive was strong enough to hold the buttress in place during the procedure and then allowed for easy release after the staples were fired. nih.gov
Table 2: Peel Adhesion Strength of (GA-co-GB) Terpolymers
| Polymer Name | Peel Strength Comparison |
|---|---|
| (GA-co-GB)-87 | Scotch-Tape® |
Functionalization of Polymethylene Chains via Epoxide Ring-Opening
The epoxide ring of glycidyl acetate provides a reactive handle for the functionalization of polymer chains. While direct polymerization of (S)-glycidyl acetate typically leads to polyethers or poly(ether-co-orthoester)s, related monomers can be used to create functional polymethylene backbones that can be subsequently modified. For example, the rhodium-mediated C1 polymerization of glycidyl 2-diazoacetate results in a novel functional polymethylene, poly(glycidyl 2-ylidene-acetate). researchgate.net
The pendant epoxide groups on this polymer backbone are amenable to nucleophilic ring-opening reactions under moderate conditions. researchgate.net This allows for the introduction of a wide variety of functional groups onto the polymer chain. Researchers have demonstrated successful ring-opening reactions with water, various amines, and thiols. researchgate.net Even bulky nucleophiles can react quantitatively, leading to densely functionalized polymers. researchgate.net This post-polymerization modification strategy is a powerful tool for creating a diverse library of functional materials from a single parent polymer, with potential applications in areas requiring specific surface properties or functionalities. researchgate.net
Current Research Challenges and Future Perspectives in S Glycidyl Acetate Chemistry
Development of More Efficient and Sustainable Synthetic Routes with High Enantioselectivity
A significant challenge in the field is the development of efficient and sustainable methods for the synthesis of (S)-glycidyl acetate (B1210297) with high enantioselectivity. Traditional chemical synthesis routes often involve multiple steps, the use of hazardous reagents, and result in significant waste generation. To overcome these limitations, researchers are exploring green chemistry approaches and biocatalysis. nih.govdrpress.org
Enzymatic kinetic resolution has emerged as a promising strategy. nih.gov Lipases, in particular, have been widely used for the enantioselective acylation or hydrolysis of racemic glycidyl (B131873) derivatives. researchgate.netresearchgate.netmdpi.com For instance, the lipase-catalyzed hydrolysis of racemic glycidyl butyrate (B1204436) has been employed to produce (R)-glycidol, a precursor for (S)-glycidyl acetate, with high enantiomeric excess. acs.org The optimization of reaction parameters such as the choice of enzyme, solvent, and acyl donor is crucial for achieving high conversion and enantioselectivity. researchgate.net
Below is a table summarizing the enzymatic kinetic resolution of glycidyl derivatives using different lipases:
Table 1: Enzymatic Kinetic Resolution of Glycidyl Derivatives| Enzyme Source | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pseudomonas cepacia | Racemic 2-(methylenhydroxy)-1,2-epoxybutan-4-ol | Transesterification | 86% | researchgate.net |
| Pseudomonas fluorescens | Racemic 2-(methylenhydroxy)-1,2-epoxybutan-4-ol | Transesterification | 90% | researchgate.net |
| Pseudomonas sp. | Prochiral glycidyl derivative | Hydrolysis | >98% | researchgate.net |
| Pseudomonas cepacia sol-gel AK | (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide | Transesterification | 96% | researchgate.net |
Another sustainable approach involves the use of readily available and inexpensive chiral precursors. For example, an efficient route to enantiopure (S)-glycidyl pivalate (B1233124) has been developed from (R)-epichlorohydrin, which is significantly more cost-effective than using (S)-glycidol. chemrxiv.org This highlights a shift towards supply-centered synthesis, focusing on the use of abundant and economical starting materials.
Deeper Elucidation of Complex Reaction Mechanisms and Stereocontrol
A thorough understanding of the reaction mechanisms and the factors governing stereocontrol is essential for the rational design of more efficient synthetic processes. The formation and degradation of glycidyl esters, for instance, have been studied using kinetic models. researchgate.netacs.org These studies have shown that the formation and degradation often follow pseudo-first-order reactions, and the reaction rates are influenced by temperature. researchgate.net
Computational modeling is increasingly being used to investigate reaction pathways and predict the stability and reactivity of intermediates. researchgate.net For example, computational methods have been used to investigate the stability of stereoisomers of diepoxides derived from glycidyl derivatives. researchgate.net Such theoretical studies, in conjunction with experimental data, provide valuable insights into the reaction mechanisms and can guide the optimization of reaction conditions to achieve the desired stereochemical outcome.
The stereocontrol in reactions involving (S)-glycidyl acetate is critical for its application in the synthesis of enantiomerically pure compounds. The ring-opening reaction of the epoxide is a key transformation, and the regioselectivity and stereoselectivity of this reaction are influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.
Expansion of Chiral Applications in Emerging Fields of Drug Discovery and Material Science
The inherent chirality of (S)-glycidyl acetate makes it a valuable synthon in the preparation of a wide range of chiral molecules. researchfloor.org Its application in drug discovery is a significant area of research, as many therapeutic agents are chiral, and often only one enantiomer exhibits the desired pharmacological activity. nih.gov For example, chiral glycidyl derivatives like (R)-glycidyl benzyl (B1604629) ether have been used to induce chirality in the synthesis of drugs such as tezacaftor. nih.gov The development of enantiomerically pure drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects. researchfloor.org
In the field of material science, (S)-glycidyl acetate serves as a building block for the synthesis of novel chiral polymers and materials with unique properties. nbinno.com The incorporation of chiral units into polymer backbones can lead to materials with interesting optical, electronic, and recognition properties. rsc.org For instance, (S)-trityl glycidyl ether, a derivative of glycidol (B123203), is used to create optically active polymers for applications in chiral separations and nonlinear optics. nbinno.com The bulky trityl group can also influence the polymer's architecture, affecting its physical properties. nbinno.com
The development of polymers with tunable properties is an active area of research. For example, copolymers of glycidyl methacrylate (B99206) (a related glycidyl derivative) with other monomers have been synthesized to create materials with specific thermal and swelling properties. mdpi.com Similarly, the synthesis of block copolymers containing poly(ethyl glycidyl ether) has been explored for creating thermoresponsive materials. mdpi.com
Advanced Analytical Methodologies for Trace Analysis and Stereoisomer Profiling in Complex Matrices
The accurate determination of enantiomeric purity and the detection of trace amounts of glycidyl derivatives in complex matrices are crucial for quality control and safety assessment. Advanced analytical techniques are continuously being developed to meet these challenges. acs.org
Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a primary tool for the separation and analysis of enantiomers. jiangnan.edu.cnnih.gov The development of new chiral stationary phases (CSPs) is a key area of research to improve the resolution and efficiency of these separations. acs.org For instance, a chiral separation method for glycidol enantiomers has been developed using a polysaccharide-based chiral stationary phase. researchgate.net
Mass spectrometry (MS) coupled with chromatographic techniques (LC-MS and GC-MS) provides high sensitivity and selectivity for the analysis of chiral compounds in complex samples. acs.orgsemanticscholar.org These methods are essential for the trace analysis of glycidyl esters and related compounds in food and environmental samples. nih.gov
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov The use of chiral selectors, such as cyclodextrins, in the running buffer enables the separation of enantiomers. researchgate.net
The following table provides an overview of advanced analytical techniques for chiral analysis:
Table 2: Advanced Analytical Methodologies for Chiral Analysis| Technique | Principle | Application for Glycidyl Derivatives | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of glycidol enantiomers | researchgate.net |
| Chiral GC | Separation on a chiral capillary column | Analysis of terpenoid enantiomers (demonstrates capability) | acs.org |
| LC-MS/MS | High-resolution separation coupled with sensitive detection | Quantification of chiral compounds in environmental samples | semanticscholar.org |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | Separation of glycidyl tosylate enantiomers | researchgate.net |
The challenge lies in developing robust and validated methods for the routine analysis of (S)-glycidyl acetate and its derivatives in diverse and complex matrices, such as biological fluids, food products, and environmental samples. nih.gov
Novel Material Design from (S)-Glycidyl Acetate Building Blocks with Tunable Properties
The unique structure of (S)-glycidyl acetate, with its reactive epoxide ring and chiral center, makes it an attractive building block for the design of novel materials with tailored properties. The ring-opening polymerization of glycidyl derivatives can lead to a variety of functional polymers. researchgate.net
One area of focus is the synthesis of degradable polymers. For example, the concurrent ring-opening/ring-closing polymerization of glycidyl acetate can produce acid-degradable poly(ether-co-orthoester) materials, which have potential applications in drug delivery and as environmentally friendly plastics. researchgate.net
The synthesis of block copolymers containing glycidyl-derived segments allows for the creation of materials with well-defined nanostructures and responsive behaviors. Glycidyl azide-butadiene block copolymers have been investigated as potential binders for solid propellants, where the azidic part contributes to energy content and the butadiene block improves mechanical properties. epa.gov
Furthermore, the functionalization of polymers derived from glycidyl monomers opens up possibilities for creating materials with specific functionalities. For instance, the synthesis of isotactic and chiral glycidyl azide (B81097) polymers from chiral poly(epichlorohydrin)s has been reported, which could be used in energetic materials. semanticscholar.org
The ability to control the polymer architecture, molecular weight, and functionality by using (S)-glycidyl acetate as a building block is key to designing advanced materials with precisely controlled and tunable properties for a wide range of applications. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
